5-Oxa-2,7-diazaspiro[3.4]octan-6-one
Description
Chemical Classification and Nomenclature
This compound occupies a distinctive position within the hierarchical classification system of organic compounds, representing multiple overlapping chemical categories that define its structural and functional characteristics. According to the International Union of Pure and Applied Chemistry nomenclature system, this compound is formally classified as a heterocyclic spirocyclic compound, incorporating both nitrogen and oxygen heteroatoms within its ring structure. The systematic name this compound follows established conventions for spirocyclic nomenclature, where the numerical descriptors [3.4] indicate the number of carbon atoms in each ring component sharing the central spiro atom.
The compound's classification extends across several important chemical categories. Primarily, it belongs to the family of spiro compounds, which are defined as structures containing at least two molecular rings sharing one common atom. More specifically, it represents a heterocyclic spiro compound, distinguished from carbocyclic spiranes by the presence of heteroatoms - specifically nitrogen and oxygen - within the ring systems. The presence of the oxazolidinone structural motif classifies it within the broader category of five-membered heterocycles containing both nitrogen and oxygen atoms. This dual classification as both a spirocyclic and oxazolidinone derivative positions the compound at the convergence of two significant areas of heterocyclic chemistry.
The molecular structure can be analyzed through multiple descriptive formats that provide insight into its three-dimensional architecture. The compound's Simplified Molecular Input Line Entry System representation is recorded as C1C2(CN1)CNC(=O)O2, while the International Chemical Identifier string is InChI=1S/C5H8N2O2/c8-4-7-3-5(9-4)1-6-2-5/h6H,1-3H2,(H,7,8). These standardized representations facilitate computational analysis and database searches while preserving the essential structural information necessary for chemical identification and characterization.
The compound's physical properties reflect its heterocyclic nature and spirocyclic architecture. Chemical supplier databases report a density of 1.4±0.1 grams per cubic centimeter and a calculated boiling point of 423.8±45.0 degrees Celsius at 760 millimeters of mercury. The melting point data remains unavailable in current databases, indicating either limited experimental determination or challenges in precise measurement. The flash point is recorded at 210.1±28.7 degrees Celsius, providing important information for handling and storage considerations. These physical properties collectively suggest a relatively stable compound with moderate volatility characteristics typical of small heterocyclic molecules.
Historical Context in Spirocyclic Chemistry
The development of spirocyclic chemistry traces its origins to the pioneering work of Adolf von Baeyer, who first discovered spiro compounds in 1900 and subsequently proposed both the nomenclature and systematic naming conventions that continue to influence modern chemical literature. The historical trajectory of spirocyclic chemistry underwent significant evolution throughout the twentieth century, with early investigations focusing primarily on carbocyclic spiranes before expanding to encompass the diverse array of heterocyclic variants that now dominate contemporary research. The recognition that spirocyclic structures could provide unique three-dimensional architectures with reduced conformational entropy penalties marked a fundamental shift in synthetic strategy and drug design philosophy.
The emergence of heterocyclic spirocycles as therapeutically relevant targets gained particular momentum following the successful development of spironolactone, which demonstrated the potential for spirocyclic architectures to serve as competitive antagonists in biological systems. This breakthrough compound, synthesized as an aldosterone receptor antagonist for edema treatment, established the precedent for spirocyclic heterocycles in pharmaceutical applications and catalyzed extensive research into structural analogues and mechanistic variants. The subsequent development of androstane derivatives such as spirorenone and drospirenone further validated the therapeutic potential of spirocyclic frameworks and encouraged broader exploration of heterocyclic modifications.
The evolution of oxa-spirocycles as a distinct subclass within spirocyclic chemistry represents a more recent development that has gained significant traction in the twenty-first century. Early investigations into oxa-bridged bicycles through iodocyclization of alkenyl alcohols provided foundational methodology that was subsequently adapted for spirocyclic synthesis. These compounds were originally conceived as water-soluble analogues of popular bicyclo[1.1.1]pentanes, but their potential applications rapidly expanded to encompass broader pharmaceutical and materials science applications. The recognition that incorporating oxygen atoms into spirocyclic frameworks could dramatically improve water solubility while lowering lipophilicity marked a significant advancement in the field.
Contemporary research has demonstrated that oxa-spirocycles can exhibit solubility improvements of up to forty times compared to their carbocyclic counterparts, with corresponding reductions in lipophilicity of approximately one logarithmic unit. These improvements in physicochemical properties have positioned oxa-spirocycles as particularly attractive targets for drug discovery applications, where solubility and permeability characteristics often represent critical limiting factors in compound development. The systematic exploration of oxa-spirocyclic frameworks has yielded more than one hundred fifty distinct compounds, providing a substantial foundation for structure-activity relationship studies and mechanistic investigations.
Significance in Heterocyclic Chemistry Research
The significance of this compound within the broader context of heterocyclic chemistry research stems from its unique structural features that combine multiple important pharmacophoric elements within a single molecular framework. Heterocyclic compounds constitute approximately eighty-five percent of all bioactive compounds, underscoring the fundamental importance of this chemical class in medicinal chemistry and drug discovery. The incorporation of spirocyclic architecture into heterocyclic frameworks represents a strategic approach to enhancing three-dimensional molecular complexity while maintaining drug-like properties and synthetic accessibility.
The compound's structural framework incorporates several key elements that are recognized as privileged scaffolds in medicinal chemistry. The oxazolidinone moiety present within the structure has demonstrated versatility as a bioisostere for various chemical groups, including carbamates, thiocarbamates, ureas, and amides. This structural similarity confers critical drug-like characteristics such as the formation of hydrogen bonds with amino acid residues and enhanced metabolic and chemical stability due to the cyclized carbamate structure. The five-membered heterocyclic ring containing both nitrogen and oxygen atoms provides multiple sites for potential biological interactions while maintaining favorable pharmacokinetic properties.
Research investigations have revealed that compounds containing the this compound framework exhibit significant biological activities across multiple therapeutic areas. Studies have demonstrated interaction with sigma-1 receptors in biological systems, with the potential to modulate various cellular processes including pain perception and stress responses. These interactions suggest that the spirocyclic framework may enhance the antinociceptive effects of existing analgesic compounds while potentially preventing analgesic tolerance development. Such findings position the compound as a valuable lead structure for pain management applications and related therapeutic interventions.
The synthetic accessibility of this compound and related analogues has been demonstrated through multiple synthetic approaches, including biocatalytic methodologies that enable stereoselective synthesis. The development of halohydrin dehalogenase-catalyzed ring expansion reactions has provided efficient routes to spiro-oxazolidinones with excellent enantioselectivity, yielding products in moderate to high yields with enantiomeric excesses exceeding ninety percent. These synthetic advances have facilitated the preparation of compound libraries for biological screening and structure-activity relationship studies.
The compound's role in advancing fundamental understanding of spirocyclic chemistry extends beyond immediate therapeutic applications to encompass broader questions of molecular design and synthetic methodology. The successful preparation of diverse structural analogues through systematic modification of the core framework has provided valuable insights into the relationship between molecular structure and biological activity. These investigations have revealed that the spirocyclic architecture contributes to conformational rigidity while maintaining sufficient flexibility for biological recognition and binding. The combination of structural constraint and functional diversity makes this compound an excellent model compound for investigating fundamental principles of molecular recognition and drug design.
Properties
IUPAC Name |
5-oxa-2,7-diazaspiro[3.4]octan-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c8-4-7-3-5(9-4)1-6-2-5/h6H,1-3H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOSUSMBJSISVHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN1)CNC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Precursors under Controlled Conditions
A common synthetic route involves cyclization of amino alcohol or amino acid derivatives in the presence of coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole). These reagents activate carboxylic acids to facilitate amide bond formation, which is critical for spirolactam ring closure.
- For example, starting from N-α-carbobenzoxy-dl-glutamic acid γ-t-butyl ester, reduction of the carboxylic acid group using NaBH4 yields an amino alcohol intermediate.
- Subsequent reaction with chloroacetyl chloride forms a morpholinone intermediate.
- Final deprotection steps afford the target spirolactam compound.
This sequence highlights the utility of protecting groups and selective reductions in spirocyclic compound synthesis.
Nitro Group Transformation and Michael Addition
Another approach involves the transformation of 3-oxocyclobutanecarboxylic acid derivatives into nitro compounds via oxime formation and oxidation using urea hydrogen peroxide (UHP) and trifluoroacetic anhydride (TFAA). These nitro compounds then undergo Michael addition with methyl acrylate in the presence of strong bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene).
- Reduction of the nitro group with NaBH4/NiCl2 followed by intramolecular cyclization with K2CO3 leads to spirolactam formation.
- Ester cleavage completes the synthesis of the spirocyclic acid.
This multi-step sequence is advantageous for introducing stereochemical control and functional diversity.
Use of Solvents and Catalysts
Reaction conditions typically employ solvents such as dichloromethane or acetonitrile, which provide an inert medium for cyclization and coupling reactions. Catalysts like triethylamine or pyridine are used to scavenge acids generated during coupling, thus driving the reaction forward.
Industrial Scale-Up Considerations
For large-scale synthesis, continuous flow reactors and automated systems are increasingly utilized to optimize yield and purity. These methods allow precise control over reaction parameters and facilitate reproducible production of 5-oxa-2,7-diazaspiro[3.4]octan-6-one and its derivatives.
Data Table: Summary of Key Preparation Steps and Conditions
| Step | Reaction Type | Starting Material | Reagents/Catalysts | Solvent(s) | Notes |
|---|---|---|---|---|---|
| 1 | Reduction | N-α-carbobenzoxy-dl-glutamic acid γ-t-butyl ester | NaBH4 | THF or MeOH | Converts carboxylic acid to amino alcohol |
| 2 | Acylation | Amino alcohol intermediate | Chloroacetyl chloride | Dichloromethane | Formation of morpholinone intermediate |
| 3 | Deprotection | Morpholinone intermediate | Acid (e.g., TFA) | Dichloromethane | Removal of protecting groups |
| 4 | Oxime formation & oxidation | 3-oxocyclobutanecarboxylic acid derivatives | Hydroxylamine, UHP, TFAA | Acetonitrile | Conversion to nitro compounds |
| 5 | Michael addition | Nitro compound | Methyl acrylate, DBU | Acetonitrile | Formation of Michael adducts |
| 6 | Reduction & cyclization | Michael adduct | NaBH4/NiCl2, K2CO3 | Methanol, aqueous base | Spirolactam ring closure |
| 7 | Ester cleavage | Spirolactam ester | Base (e.g., KOH) | Aqueous or alcoholic | Final acid formation |
Chemical Reactions Analysis
5-Oxa-2,7-diazaspiro[3.4]octan-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
5-Oxa-2,7-diazaspiro[3.4]octan-6-one has several scientific research applications. It is studied for its potential as a sigma-1 receptor antagonist, which can enhance the antinociceptive effect of morphine and prevent morphine-induced analgesic tolerance . This makes it a promising candidate for developing novel analgesics. Additionally, its unique structure and reactivity make it useful in medicinal chemistry for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 5-Oxa-2,7-diazaspiro[3.4]octan-6-one involves its interaction with sigma-1 receptors. By antagonizing these receptors, the compound can enhance the analgesic effects of mu opioid receptor agonists like morphine without amplifying adverse effects . This interaction helps in preventing the development of analgesic tolerance, making it a valuable compound in pain management research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physicochemical, and functional differences between 5-Oxa-2,7-diazaspiro[3.4]octan-6-one and related spirocyclic compounds:
Key Observations :
Structural Variations: Substituents: Addition of groups like methyl (e.g., 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one ) or aromatic moieties (e.g., furan in ) alters lipophilicity and steric bulk, impacting bioavailability and target interactions. Ring Unsaturation: The ene group in 5-Oxa-2,6-diazaspiro[3.4]oct-6-ene introduces rigidity, favoring specific receptor conformations.
Physicochemical Properties: The collision cross section (CCS) of the parent compound ([M+H]+: 124.5 Ų) is smaller than its methylated derivative (128.0 Ų ), reflecting increased molecular volume due to substituents.
Biological Activity :
- While the parent compound lacks reported activity, 2-oxa-6-azaspiro[3.4]octane derivatives show EGFR inhibition in lung cancer cells , and 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives act as SSTR5 antagonists . This highlights the importance of heteroatom positioning and substituents in bioactivity.
Synthesis and Availability :
- The parent compound is commercially available (95% purity ), whereas specialized derivatives (e.g., furan-substituted ) may require custom synthesis.
- Synthesis methods for analogous spirocycles often involve ring-closing reactions, such as hydrazone cyclization under reflux (e.g., 1,2,5-oxadiazines ).
Biological Activity
5-Oxa-2,7-diazaspiro[3.4]octan-6-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound has a unique spirocyclic structure that contributes to its biological activity. The compound's molecular formula is with a molecular weight of 128.13 g/mol. It is characterized by the presence of both nitrogen and oxygen atoms in its structure, which are crucial for its interaction with biological targets.
The primary mechanism of action for this compound involves its role as a sigma-1 receptor antagonist . Sigma-1 receptors are implicated in various neurological processes and pain modulation. By antagonizing these receptors, the compound enhances the analgesic effects of mu-opioid receptor agonists like morphine without increasing adverse effects such as tolerance or dependence .
Antinociceptive Effects
Recent studies have demonstrated that this compound significantly enhances the antinociceptive effects of morphine in animal models. This synergistic effect is attributed to its ability to prevent morphine-induced analgesic tolerance, making it a promising candidate for pain management therapies .
Neuroprotective Properties
This compound has also shown neuroprotective effects by enhancing the expression and secretion of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF). These factors are essential for neuronal survival and regeneration, suggesting potential applications in treating neurodegenerative diseases.
Antimicrobial and Anticancer Activities
In addition to its analgesic and neuroprotective properties, this compound exhibits antimicrobial and anticancer activities. Preliminary data indicate effectiveness against various bacterial strains and potential cytotoxic effects on cancer cells, warranting further investigation into its therapeutic applications in oncology .
Table 1: Biological Activities of this compound
Case Studies
Case Study 1: Analgesic Synergy with Morphine
In a controlled study involving rodents, administration of this compound alongside morphine resulted in a statistically significant increase in pain relief compared to morphine alone. The study concluded that this compound could be developed as an adjunct therapy to enhance opioid efficacy while minimizing tolerance development.
Case Study 2: Neuroprotection in Alzheimer's Models
In another study using transgenic mouse models of Alzheimer's disease, treatment with this compound led to improved cognitive function and memory retention. The mechanism was linked to increased levels of neurotrophic factors that promote neuronal health.
Q & A
Q. What synthetic routes are recommended for 5-Oxa-2,7-diazaspiro[3.4]octan-6-one, and how can reaction conditions be optimized for improved yield?
Methodological Answer:
- Utilize spirocyclic ring-forming strategies such as cyclocondensation of amino alcohols with ketones or aldehydes.
- Optimize solvent systems (e.g., THF or DMF) and catalysts (e.g., p-toluenesulfonic acid) to enhance ring closure efficiency.
- Monitor purity via HPLC and characterize intermediates using H/C NMR to identify side products .
Q. How should experimental protocols be designed to confirm the identity and purity of newly synthesized derivatives?
Methodological Answer:
- Combine spectroscopic techniques (NMR, IR) with chromatographic methods (HPLC, LC-MS) for structural verification.
- Perform elemental analysis or high-resolution mass spectrometry (HRMS) to confirm molecular formulas.
- Follow Beilstein Journal guidelines for reporting experimental details, including solvent purification and reaction stoichiometry .
Q. What spectroscopic techniques are most effective for structural elucidation of this compound?
Methodological Answer:
Q. What safety precautions are critical when handling this compound in the laboratory?
Methodological Answer:
Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?
Methodological Answer:
- Document detailed reaction parameters (temperature, pH, stirring rate) in supplementary materials.
- Use standardized reagents and calibrate equipment (e.g., balances, pH meters) regularly.
- Share synthetic protocols via open-access platforms to enable cross-lab validation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies evaluate this compound derivatives as somatostatin receptor subtype 5 (SSTR5) antagonists?
Methodological Answer:
- Systematically modify substituents on the spirocyclic core and test binding affinity via radioligand displacement assays.
- Corrogate results with molecular docking simulations to identify key interactions (e.g., hydrogen bonding with SSTR5 residues).
- Reference Hirose et al. (2017) for lead optimization strategies targeting type 2 diabetes .
Q. What strategies mitigate hERG channel affinity in this compound-based drug candidates to reduce cardiotoxicity?
Methodological Answer:
Q. How should researchers resolve contradictions in solubility or bioactivity data across derivative batches?
Methodological Answer:
Q. What methodologies characterize degradation products of this compound under stress conditions?
Methodological Answer:
Q. How can crystallographic refinement tools like SHELXL resolve ambiguities in this compound complex structures?
Methodological Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
